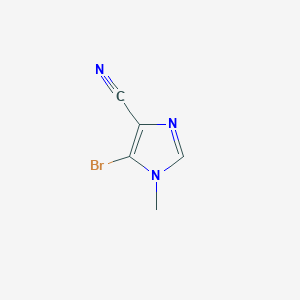

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-8-4(2-7)5(9)6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROWRHSFQVRYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669415-69-3 | |

| Record name | 5-bromo-1-methyl-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization and various nucleophiles for substitution reactions. The reaction conditions are typically mild, which helps in preserving the integrity of the functional groups attached to the imidazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic structures .

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- CAS No.: 54711-55-6 (as per structural data in , though positional ambiguity exists; see notes below).

- Purity : Typically ≥95% ().

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile with analogous imidazole derivatives, focusing on substituent positions and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS No. | Key Differences | Evidence ID |

|---|---|---|---|---|---|---|

| This compound | C₅H₄BrN₃ | 186.01 | Br (5), -CN (4), -CH₃ (1) | 54711-55-6 | Reference compound | 11, 16 |

| 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | C₅H₃BrN₄O₂ | 231.01 | Br (4), -CN (2), -NO₂ (5), -CH₃ (1) | 162759-92-4 | Nitro group at 5, -CN at 2 | 14 |

| 5-Bromo-4-methyl-1H-imidazole | C₄H₅BrN₂ | 161.00 | Br (5), -CH₃ (4) | 15813-08-8 | Lacks -CN; methyl at 4 | 15 |

| 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid | C₇H₉BrN₂O₂ | 233.06 | Br (5), -COOH (4), -C₃H₇ (2) | 1507740-32-0 | Carboxylic acid at 4, propyl at 2 | 13 |

| 5-Bromo-1H-benzo[d]imidazole-6-carbonitrile | C₈H₄BrN₃ | 222.05 | Fused benzene ring, -CN (6), Br (5) | 917980-15-5 | Benzoimidazole scaffold | 17 |

Key Observations

Functional Group Impact: The nitrile group in this compound enhances polarity and reactivity compared to non-cyano analogs like 5-Bromo-4-methyl-1H-imidazole ().

Positional Isomerism: Positional shifts of bromine and nitrile groups significantly alter properties.

Physicochemical Properties :

- Melting Points : While data for the target compound is unavailable, structurally related pyrroloimidazole derivatives (e.g., compound 14d in ) show melting points of 259–260°C, suggesting similar thermal stability for brominated imidazoles.

- Acid/Base Behavior : 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid () has a predicted pKa of 1.26, highlighting the acidity imparted by the carboxylic acid group, unlike the neutral nitrile in the target compound.

Discrepancies and Notes

- Positional Ambiguity : refers to "4-bromo-1-methyl-1H-imidazole-5-carbonitrile" (CAS 54711-55-6), which conflicts with the target compound’s name. This may reflect inconsistent numbering conventions or a positional isomer.

- Data Gaps: Limited data on melting points, solubility, and explicit applications for the target compound necessitate further experimental characterization.

Biological Activity

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile (CAS No. 1669415-69-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.

The molecular formula of this compound is CHBrN, with a molecular weight of 186.01 g/mol. The compound is characterized by the presence of a bromine atom and a nitrile group on the imidazole ring, which contributes to its unique biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 186.01 g/mol |

| CAS Number | 1669415-69-3 |

Synthesis

The synthesis of this compound involves various methods, including the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes may vary, but they typically involve halogenation and subsequent nitration steps to introduce the bromine and nitrile functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines. For example, compounds with imidazole rings have shown effectiveness in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

In vitro assays have demonstrated that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values for these compounds often fall within micromolar ranges, indicating potent activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 12 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Flow cytometry analysis has shown that treatment with this compound leads to increased early apoptotic cells.

- Cell Cycle Arrest : Compounds similar to this imidazole derivative have been observed to cause cell cycle arrest at the G0/G1 phase.

- Targeting Specific Pathways : Research indicates that imidazole derivatives can modulate pathways involved in tumor growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K).

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability, with a marked increase in apoptotic markers.

- Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy.

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile?

The compound is synthesized via bromination of a pre-functionalized imidazole precursor. For instance, selective bromination at the 5-position of a methyl-imidazole scaffold using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry ensures regioselectivity .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

Key methods include:

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation. Use desiccants to avoid moisture absorption. Always consult safety data sheets (SDS) for handling protocols, including PPE (gloves, goggles) and fume hood usage .

Q. What are the primary applications of this compound in foundational research?

It serves as a versatile intermediate in:

- Medicinal chemistry : Building block for heterocyclic scaffolds targeting kinase inhibitors or antimicrobial agents.

- Material science : Precursor for functionalized polymers or ligands in coordination chemistry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD provides unambiguous confirmation of regiochemistry (e.g., bromine at C5 vs. C4). Use SHELX suite programs for data refinement:

Q. What strategies address contradictions in spectroscopic data during characterization?

Cross-validate using complementary techniques:

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ for aryl boronic acid couplings.

- Solvent/base optimization : DMF or THF with Cs₂CO₃ for deprotonation. Monitor reaction progress via TLC/GC-MS to prevent over-substitution .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

It provides a modular scaffold for SAR exploration:

Q. How can researchers optimize synthetic yields for large-scale production?

Key parameters:

- Temperature control : Exothermic bromination requires gradual reagent addition.

- Catalyst loading : Reduce Pd catalyst to 0.5-1 mol% in coupling steps.

- Workup protocols : Use column chromatography or recrystallization (ethyl acetate/hexane) for purification .

Q. What advanced spectroscopic methods elucidate electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.